4-(1,3-thiazol-4-yl)pyridine
CAS No.: 162704-63-4
Cat. No.: VC11996747
Molecular Formula: C8H6N2S
Molecular Weight: 162.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 162704-63-4 |
|---|---|
| Molecular Formula | C8H6N2S |
| Molecular Weight | 162.21 g/mol |
| IUPAC Name | 4-pyridin-4-yl-1,3-thiazole |
| Standard InChI | InChI=1S/C8H6N2S/c1-3-9-4-2-7(1)8-5-11-6-10-8/h1-6H |
| Standard InChI Key | QMYONSKHCULDQQ-UHFFFAOYSA-N |
| SMILES | C1=CN=CC=C1C2=CSC=N2 |
| Canonical SMILES | C1=CN=CC=C1C2=CSC=N2 |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound consists of a pyridine ring (C₅H₅N) fused to a 1,3-thiazole ring (C₃H₃NS) at the 4-position. The thiazole ring contributes a sulfur atom at position 1 and a nitrogen atom at position 3, while the pyridine ring introduces a basic nitrogen at position 1. This arrangement creates a planar, conjugated system that enhances stability and influences electronic properties .
Key Physicochemical Properties
Though experimental data for 4-(1,3-thiazol-4-yl)pyridine are sparse, analog compounds provide approximate values:
The moderate logP suggests balanced solubility, favoring both hydrophobic interactions and aqueous dispersion, which is critical for pharmaceutical applications .
Synthesis Methodologies
Cyclocondensation Approaches
A common strategy for synthesizing thiazole-pyridine hybrids involves cyclocondensation reactions. For example, α-bromo ketones can react with pyridine-derived thiosemicarbazides to form thiazole rings. In a study by Rajurkar et al., pyridine-4-carboxamide derivatives were synthesized by reacting potassium pyridinedithiocarbazate with α-bromo ketones in ethanol under reflux . Adapting this method, 4-(1,3-thiazol-4-yl)pyridine could be synthesized via the reaction of 4-pyridylthiosemicarbazide with α-bromoacetophenone derivatives .
Hydrazonoyl Halide Route
Hydrazonoyl halides serve as versatile intermediates for constructing thiazole rings. As demonstrated in a 2017 study, hydrazonoyl chlorides reacted with thiosemicarbazones to yield thiazole derivatives through cyclization . Applying this approach, 4-pyridinylhydrazonoyl chloride could be coupled with thiourea analogs to form the target compound .
Representative Reaction Scheme
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Formation of Hydrazonoyl Chloride:
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Cyclization with Thiourea:
This method emphasizes the utility of diazonium salts in heterocyclic synthesis .
Biological Activities and Mechanisms
Anticancer Activity
1,3-Thiazole derivatives are known to inhibit topoisomerases and protein kinases, key targets in cancer therapy. A 2022 study on pyridine-thiadiazole hybrids reported IC₅₀ values of 2.4–8.7 µM against MCF-7 breast cancer cells, with molecular docking confirming interactions at the ATP-binding site of topoisomerase II . The planar structure of 4-(1,3-thiazol-4-yl)pyridine may facilitate similar intercalation with DNA or enzyme active sites .
Applications in Drug Development
Pharmacokinetic Optimization
The compound’s balanced logP (~2.0) and polar surface area (~50 Ų) align with Lipinski’s rule of five, indicating favorable oral bioavailability. Derivatives with methyl or methoxy substituents on the thiazole ring could further enhance blood-brain barrier penetration for CNS-targeted therapies .
Material Science Applications
Conjugated thiazole-pyridine systems exhibit luminescent properties, making them candidates for organic light-emitting diodes (OLEDs). The sulfur atom’s lone pairs enhance electron transport, a feature exploited in recent studies on thiazole-based semiconductors .
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.
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Targeted Biological Screening: Evaluate the compound against kinase and topoisomerase isoforms.
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Structure-Activity Relationships: Introduce substituents at the pyridine 2- or thiazole 5-positions to modulate activity.
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